5-Ethynylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
5-ethynylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H5N3/c1-2-7-4-6-11-8(10-7)3-5-9-11/h1,3-6H |
InChI Key |
XMEXRUADTLOGHS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC2=CC=NN2C=C1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Ethynylpyrazolo 1,5 a Pyrimidine and Its Derivatives
General Approaches to Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold Synthesis
The construction of the pyrazolo[1,5-a]pyrimidine nucleus is typically achieved through several established synthetic routes. These methods offer flexibility in introducing various substituents onto the heterocyclic core.
Cyclocondensation Reactions of Aminopyrazoles with Electrophiles
A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between an aminopyrazole and a suitable 1,3-bielectrophilic partner. nih.govrsc.org This versatile approach allows for the formation of the pyrimidine (B1678525) ring onto the pyrazole (B372694) core.
Common electrophilic reagents include:
β-Dicarbonyl compounds : The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently used strategy. nih.gov The 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the fused pyrimidine ring. nih.gov These reactions are often carried out under acidic or basic conditions and can be facilitated by catalysts like Lewis acids. nih.gov
β-Enaminones : These compounds are effective 1,3-electrophilic systems for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net The reaction with NH-5-aminopyrazoles often proceeds with high regioselectivity. researchgate.net
Alkynes : The reaction of aminopyrazoles with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl/methyl propiolate, provides a route to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu
Other 1,3-Biselectrophiles : A variety of other electrophilic partners can be employed, including alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-ketonitriles, and β-enaminonitriles, offering a wide scope for structural diversity. rsc.org
The regioselectivity of the cyclocondensation can often be controlled by the reaction conditions and the nature of the substituents on both the aminopyrazole and the electrophilic partner. nih.gov For example, the reaction of isoflavone (B191592) with 3-aminopyrazole (B16455) can yield either 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation or 6,7-diarylpyrazolo[1,5-a]pyrimidines with conventional heating. nih.gov
Multi-Component Reaction Protocols
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step. nih.govijcrt.org These reactions involve the combination of three or more starting materials in a one-pot synthesis. nih.gov
A common MCR for this scaffold involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This process typically proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core. nih.gov This strategy is particularly useful for creating a diverse library of derivatives by varying the components. nih.gov Rhodium-catalyzed three-component reactions of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides have also been developed for the efficient synthesis of a variety of pyrazolo[1,5-a]pyrimidines. nih.gov
Green Chemistry Methodologies for Pyrazolo[1,5-a]pyrimidine Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of pyrazolo[1,5-a]pyrimidines, green chemistry approaches focus on reducing the use of hazardous solvents and reagents, and improving energy efficiency. bme.huijcrt.org
Key green methodologies include:
Ultrasonic Irradiation : The use of ultrasound has been shown to promote the reaction of aminopyrazoles with alkynes in aqueous ethanol (B145695), providing good yields of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in shorter reaction times. bme.hu This method is advantageous due to its simplicity, efficiency, and reduced environmental impact. bme.hu
Solvent-free Reactions : Conducting reactions without a solvent, often in combination with microwave irradiation, is a key green strategy. researchgate.net
Use of Water as a Solvent : Water is an ideal green solvent, and methods have been developed for the synthesis of pyrazolo-pyrido-pyrimidine-diones in water. ijcrt.org
These green approaches not only minimize environmental impact but also often lead to improved reaction efficiency and simpler product isolation. bme.huijcrt.org
Microwave-Assisted Synthetic Pathways
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of pyrazolo[1,5-a]pyrimidines, microwave irradiation can significantly reduce reaction times and improve yields. nih.govresearchgate.net
Microwave heating has been successfully applied to:
Cyclocondensation Reactions : The reaction of 5-aminopyrazoles with various electrophiles is often expedited under microwave conditions. For example, the synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles can be achieved in high yields within minutes under solvent-free microwave irradiation. researchgate.net
Multi-Component Reactions : Microwave-assisted MCRs, such as the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, are highly efficient. nih.gov
Regioselective Synthesis : As mentioned earlier, microwave irradiation can influence the regioselectivity of the cyclocondensation reaction. nih.gov
The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products. nih.gov
Introduction of the Ethynyl (B1212043) Group into the Pyrazolo[1,5-a]pyrimidine Nucleus
Once the pyrazolo[1,5-a]pyrimidine scaffold is constructed, the introduction of an ethynyl group at the 5-position is a key step towards the target compound.
Direct Ethynylation Strategies
Direct ethynylation methods are employed to install the alkyne functionality onto the pyrazolo[1,5-a]pyrimidine core. One of the most common and effective methods for this transformation is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a halo-substituted pyrazolo[1,5-a]pyrimidine with a terminal alkyne.
While a direct synthesis of 5-ethynylpyrazolo[1,5-a]pyrimidine is not explicitly detailed in the provided search results, the general principles of Sonogashira coupling on heterocyclic systems are well-established. The synthesis would likely involve the following steps:
Synthesis of a 5-halopyrazolo[1,5-a]pyrimidine : A precursor with a halogen atom (typically bromine or iodine) at the 5-position of the pyrazolo[1,5-a]pyrimidine ring would be required. This could be achieved through various synthetic routes for the scaffold itself, incorporating a halogenated building block.
Sonogashira Coupling : The 5-halopyrazolo[1,5-a]pyrimidine would then be reacted with a suitable ethynylating agent, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
Deprotection : If a protected alkyne like trimethylsilylacetylene is used, a final deprotection step (e.g., with a fluoride (B91410) source or a base) would be necessary to yield the terminal this compound.
The table below summarizes the key reactions and conditions that could be adapted for the synthesis of this compound.
| Reaction Step | Reagents and Conditions | Purpose | Reference Example |
| Scaffold Synthesis | 3-Aminopyrazole, 1,3-bielectrophile (e.g., malondialdehyde derivative) | To construct the core pyrazolo[1,5-a]pyrimidine ring system. | General cyclocondensation methods. rsc.orgnih.gov |
| Halogenation | Halogenating agent (e.g., NBS, NIS) | To introduce a halogen at the 5-position for subsequent cross-coupling. | General halogenation of heterocycles. |
| Sonogashira Coupling | 5-Halopyrazolo[1,5-a]pyrimidine, Trimethylsilylacetylene, Pd catalyst, Cu(I) catalyst, Base | To introduce the ethynyl group at the 5-position. | General Sonogashira coupling protocols. |
| Deprotection | Fluoride source (e.g., TBAF) or Base (e.g., K₂CO₃) | To remove the silyl (B83357) protecting group and generate the terminal alkyne. | Standard deprotection methods. |
Precursor-Based Syntheses Incorporating Ethynyl Moieties
The introduction of the ethynyl group at the C5 position of the pyrazolo[1,5-a]pyrimidine core is a key step in the synthesis of this compound. This is often achieved through the reaction of a suitable precursor, such as a 5-halopyrazolo[1,5-a]pyrimidine, with an ethynylating agent. One common strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents to form the pyrazolo[1,5-a]pyrimidine ring system. nih.gov Subsequent halogenation at the 5-position provides a precursor for the introduction of the ethynyl moiety.
For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be synthesized from 5-amino-3-methylpyrazole and diethyl malonate, followed by chlorination. nih.gov This di-chlorinated intermediate can then undergo selective reactions to introduce the ethynyl group at the C5 position. Another approach involves the synthesis of a 5-hydroxypyrazolo[1,5-a]pyrimidine, which can be converted to a more reactive triflate or other leaving group to facilitate the coupling with an ethynylating reagent. encyclopedia.pub
Functionalization of this compound via Advanced Coupling Reactions
The terminal alkyne functionality of this compound serves as a versatile handle for a variety of advanced coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules. rsc.org
Palladium-Catalyzed Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. mdpi.comencyclopedia.pub
The Sonogashira reaction allows for highly regioselective functionalization at the terminal carbon of the ethynyl group of this compound. encyclopedia.pubnih.gov This enables the precise attachment of various molecular fragments to the pyrazolo[1,5-a]pyrimidine core. For example, coupling with aryl halides introduces aryl substituents at the terminus of the ethynyl group. encyclopedia.pub The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and selectivity. encyclopedia.pubrsc.org
A wide range of coupling partners can be employed in the Sonogashira reaction with this compound, leading to a diverse array of derivatives. researchgate.net These partners include:
Aryl halides: Introduction of various substituted and unsubstituted aryl groups. encyclopedia.pub
Heteroaryl halides: Incorporation of different heterocyclic systems, which is of particular interest in medicinal chemistry. encyclopedia.pub
Alkynyl halides: Formation of diynes and polyynes.
The ability to introduce such a variety of functional groups highlights the synthetic utility of the Sonogashira coupling in expanding the chemical space of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
Table 1: Examples of Sonogashira Coupling Reactions with Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | Pyrazolo[1,5-a]pyrimidine Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1 | This compound | 4-Bromo-2-(trifluoromethyl)pyridine | Pd catalyst, MW heating | 5-((2-(Trifluoromethyl)pyridin-4-yl)ethynyl)pyrazolo[1,5-a]pyrimidine | 40 | encyclopedia.pub |
| 2 | 5-((4-Fluorophenyl)ethynyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol derivative | Substituted alkyne | Pd catalyst | 5-Alkynyl-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | High | encyclopedia.pub |
| 3 | 7-Chloro-5-methyl- mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrimidine | Terminal alkynes | Palladium catalyst | 7-Alkynyl-5-methyl- mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrimidines | - | researchgate.net |
This table is for illustrative purposes and specific yields may vary based on reaction conditions.
Copper-Mediated Click Chemistry Approaches
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly reliable method for the formation of 1,2,3-triazoles. mdpi.comnih.govasianpubs.org The terminal ethynyl group of this compound is an ideal substrate for this reaction.
By reacting this compound with various organic azides, a library of triazole-containing pyrazolo[1,5-a]pyrimidine derivatives can be readily synthesized. nih.govnih.gov This approach has been utilized to create glycohybrids by coupling with azido (B1232118) glycosides, demonstrating the utility of click chemistry in generating complex and potentially bioactive molecules. nih.govresearchgate.net The reactions are typically high-yielding and can often be performed under mild, aqueous conditions. nih.gov Microwave-assisted protocols have also been developed to accelerate these transformations. nih.govnih.gov
Site-Selective Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
In addition to reactions at the ethynyl group, the pyrazolo[1,5-a]pyrimidine core itself can be functionalized through various site-selective cross-coupling reactions, provided that appropriate leaving groups (e.g., halogens) are present at other positions on the ring system. rsc.orgresearchgate.netacs.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a versatile method for forming carbon-carbon bonds. mdpi.comrsc.org For pyrazolo[1,5-a]pyrimidine derivatives, this allows for the introduction of aryl, heteroaryl, or vinyl groups at specific positions. mdpi.comrsc.orgresearchgate.netnih.gov For instance, a 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one can be arylated at the C3 position using various arylboronic acids. rsc.orgresearchgate.netnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. mdpi.comnih.govwikipedia.org This is a powerful tool for synthesizing amino-substituted pyrazolo[1,5-a]pyrimidines. For example, a 5-chloropyrazolo[1,5-a]pyrimidine (B32228) can be coupled with various amines to introduce diverse amino functionalities at the C5 position. nih.gov
Structure Activity Relationship Sar Studies of 5 Ethynylpyrazolo 1,5 a Pyrimidine Derivatives
Correlation of Substituent Patterns with Biological Activity Profiles
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.gov Systematic modifications at positions 2, 3, 5, and 7 have been shown to significantly influence inhibitory potency and selectivity against various enzyme targets.
Studies on Pim-1 kinase inhibitors revealed the critical role of substitutions at the C3 and C5 positions. While a 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) was completely inactive, the introduction of an aryl group at the C3 position resulted in a compound with moderate activity (IC₅₀ = 5 µM). nih.gov However, the most dramatic increase in potency was achieved through modification at the C5 position. Replacing the C5-chloro group with a trans-4-aminocyclohexanol (B47343) moiety increased the potency by approximately 100-fold. nih.gov This highlights the C5 position as a primary determinant of high-affinity binding. Further substitution at the C3 position in this C5-modified scaffold provided an additional 10-fold increase in potency. nih.gov
In the context of Tropomyosin Receptor Kinase (Trk) inhibitors, substitutions at the C3 and C5 positions are also critical. The introduction of a picolinamide (B142947) group at the C3 position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5 position led to potent Trk inhibition. mdpi.com For Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, placing indole (B1671886) derivatives at the C5 position was found to be a promising strategy for achieving high selectivity. mdpi.com
The following table summarizes the impact of different substituent patterns on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase.
| Compound ID | C3-Substituent | C5-Substituent | Pim-1 IC₅₀ |
| 17 | -Br | -Cl | Inactive |
| 18 | 3-Aryl | -Cl | 5 µM |
| 19 | -Br | trans-4-aminocyclohexanol | 294 nM |
| 9 | 3-Aryl | trans-4-aminocyclohexanol | 27 nM |
This interactive table is based on data for Pim-1 inhibitors, illustrating the synergistic effect of C3 and C5 substitutions. nih.gov
Identification of Critical Pharmacophoric Elements
The pyrazolo[1,5-a]pyrimidine core itself is a critical pharmacophoric element, acting as a rigid, planar scaffold that effectively mimics the adenine (B156593) base of ATP, allowing it to bind to the hinge region of many protein kinases. nih.govmdpi.com For Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring is essential for forming a key hydrogen bond with the hinge residue Met592, anchoring the inhibitor in the ATP-binding pocket. mdpi.com
Beyond the core, specific substituents provide additional interactions that define potency and selectivity. Key pharmacophoric features include:
Hinge-Binding Group: The pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com
Hydrophobic Groups: Aromatic rings and alkyl chains at various positions engage with non-polar residues in the active site. For example, in Trk inhibitors, a pyridine (B92270) ring can support hydrophobic interactions to boost potency. mdpi.com
Hydrogen Bond Donors and Acceptors: Substituents capable of forming hydrogen bonds are crucial. In Pim-1 inhibitors, the introduction of a trans-4-aminocyclohexanol group at the C5 position was critical for establishing a hydrogen bonding interaction with Asp-128 and Asp-131 residues. nih.gov Similarly, for PI3Kδ inhibitors, it was proposed that an indole at the C5 position could form an important hydrogen bond with an aspartate residue (Asp-787). mdpi.com
Solvent-Front Moieties: The incorporation of polar groups that extend into the solvent-accessible region can improve physicochemical properties like solubility while maintaining potency. nih.gov
These elements collectively define the pharmacophore for a given target, with the substituent at the C5 position often playing a pivotal role in directing specific interactions within the active site.
Influence of the 5-Ethynyl Group and its Subsequent Modifications on Compound Potency and Selectivity
The 5-ethynylpyrazolo[1,5-a]pyrimidine derivative is a key intermediate for creating further structural diversity. nih.gov The ethynyl (B1212043) group is a small, rigid, and linear functional group that can significantly influence a molecule's biological profile. While direct SAR studies on a series of 5-ethynyl analogs are not extensively documented in the reviewed literature, the known roles of the ethynyl group in medicinal chemistry allow for inferences about its potential impact.
Structural Rigidity and Vectorial Projection: The linear geometry of the sp-hybridized alkyne projects substituents away from the core in a well-defined vector. This rigidity can be advantageous for positioning a specific functional group into a small, targeted pocket within an enzyme's active site, potentially increasing potency.
Unique Interactions: The π-system of the alkyne can participate in non-covalent interactions with aromatic residues of a protein target, contributing to binding affinity.
Synthetic Handle for Diversification: The terminal alkyne of a 5-ethynyl group is a versatile functional group for further modification. It readily participates in copper-catalyzed reactions, such as the Sonogashira coupling, to form new C-C bonds. nih.gov This allows for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the C5 position to optimize potency and selectivity. For instance, this compound has been used as a substrate to create new C(sp)-C(sp³) bonds, yielding functionalized products with high enantiomeric excess. nih.gov This synthetic tractability makes the 5-ethynyl group a highly valuable starting point for generating libraries of diverse compounds for screening.
The replacement of larger C5 substituents with the compact ethynyl group could also modulate selectivity by reducing steric clashes in the active sites of off-target kinases, potentially leading to inhibitors with a cleaner selectivity profile.
Computational Approaches in Rational Design of this compound Derivatives
Computational methods, particularly molecular docking, are instrumental in understanding the binding modes of pyrazolo[1,5-a]pyrimidine derivatives and guiding their rational design. ekb.egbme.hu Docking studies have consistently shown that the pyrazolo[1,5-a]pyrimidine core settles into the ATP-binding site of protein kinases. ekb.egnih.gov
For DPP-4 inhibitors, docking studies confirmed that while the pyrazolo[1,5-a]pyrimidine core interacts with the S1 pocket, its substituted aromatic ring extends into the sub-S1 pocket, mimicking the binding mode of approved drugs like Alogliptin. nih.gov In the design of CDK2 inhibitors, molecular modeling provided corroborative evidence for the anticancer activity by revealing binding modes similar to known inhibitors. mdpi.com
In the context of this compound derivatives, computational approaches would be invaluable for:
Predicting Binding Modes: Docking simulations can predict how the 5-ethynyl group and its subsequent modifications are oriented within a target's active site. This can help rationalize observed activities and identify key interactions, such as those involving the alkyne's π-system.
Structure-Based Virtual Screening: A library of virtual compounds derived from the 5-ethynyl scaffold can be screened in silico against a panel of kinases to prioritize the synthesis of compounds with the highest predicted affinity and selectivity.
Rationalizing Selectivity: By comparing the docking poses of a 5-ethynyl derivative in the active sites of different kinases (e.g., target vs. anti-target), researchers can understand the structural basis of selectivity and design modifications to enhance it. For example, modeling could reveal whether the compact nature of the ethynyl group is key to avoiding a steric clash present in an off-target kinase.
These computational tools, integrated with synthetic chemistry and biological testing, form a powerful cycle for the efficient discovery and optimization of novel this compound-based therapeutics.
Mechanistic Investigations and Chemical Biology of 5 Ethynylpyrazolo 1,5 a Pyrimidine Derivatives
Targeted Protein Kinase Inhibition Mechanisms
Protein kinases are a major focus for derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. rsc.org These compounds have been successfully developed as inhibitors that function through various binding modalities, leading to the disruption of signaling pathways that drive cell proliferation and survival.
A primary mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is ATP-competitive inhibition. nih.gov The heterocyclic core of these compounds is structurally similar to the adenine (B156593) base of ATP, allowing them to fit into the ATP-binding pocket of protein kinases. nih.govnih.gov By occupying this site, they directly compete with the cell's natural ATP, preventing the transfer of a phosphate (B84403) group to the kinase's substrate. This blockage of phosphorylation effectively shuts down the kinase's activity. nih.gov Achieving high selectivity for the target kinase over other ATP-dependent proteins is a key challenge in drug design, as it is crucial for minimizing off-target effects. nih.gov For example, certain derivatives form a critical hydrogen bond between the N1 atom of the pyrazolo[1,5-a]pyrimidine ring and the hinge region of the kinase, a key interaction for stabilizing the inhibitor-enzyme complex. mdpi.com
In addition to direct competition with ATP, some pyrazolo[1,5-a]pyrimidine derivatives function as allosteric inhibitors. nih.gov Instead of binding to the highly conserved ATP pocket, these molecules bind to a different, less-conserved site on the kinase. This binding event induces a conformational change in the protein's structure, which in turn alters the shape of the active site, making it less efficient or completely inactive. Allosteric inhibition can offer greater selectivity compared to ATP-competitive inhibitors because allosteric sites are more diverse among different kinases. nih.gov
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of inhibitors against a wide array of specific protein kinases implicated in cancer and other diseases.
Cyclin-Dependent Kinase 2 (CDK2): Aberrant CDK2 activity is linked to numerous cancers. nih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK2 inhibitors. For instance, compounds 5h and 5i showed strong inhibitory activity against CDK2 with IC₅₀ values of 22 nM and 24 nM, respectively, comparable to the known inhibitor dinaciclib. researchgate.net Another compound, BS-194 (4k) , was found to be a highly potent inhibitor of CDK2 with an IC₅₀ of 3 nM. researchgate.netrsc.org These compounds also demonstrated inhibitory action against other CDKs, such as CDK1, CDK5, and CDK9. researchgate.netresearchgate.net
Tropomyosin Receptor Kinase (Trk): The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are validated targets in solid tumors with NTRK gene fusions. mdpi.com Pyrazolo[1,5-a]pyrimidine is the core structure in two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib. nih.govmdpi.com Research has yielded numerous potent derivatives, such as compounds 8 and 9 , which inhibit TrkA with an IC₅₀ of 1.7 nM each. mdpi.com Second-generation inhibitors designed to overcome resistance mutations have also been developed from this scaffold; for example, compound 14j showed an IC₅₀ of 0.86 nM against TrkA and 6.92 nM against the resistant TrkAG595R mutant.
B-Raf: As a key component of the MAPK signaling pathway, the B-Raf kinase is a critical target, especially in melanoma. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective ATP-competitive inhibitors of B-Raf. mdpi.com Optimization of this scaffold led to the identification of compound 17 , a selective inhibitor of the common B-Raf(V60E) mutation. mdpi.com
EGFR, MEK, and Aurora Kinases: Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase kinase (MEK), both crucial in cancer signaling. nih.govrsc.org The scaffold has also been utilized to create inhibitors of Aurora kinases, which are essential for cell division.
FLT-3 and c-Met: FMS-like tyrosine kinase 3 (FLT-3) is a target in acute myeloid leukemia (AML). While some pyrazolo[1,5-a]pyrimidine derivatives showed only modest activity against FLT3-ITD, others demonstrated submicromolar inhibition. In contrast, highly potent inhibitors have been developed for the c-Met proto-oncogene, a receptor tyrosine kinase. Compounds 10b and 10f were identified as potent and selective c-Met inhibitors with IC₅₀ values of 5.17 nM and 5.62 nM, respectively.
PI3K-γ: The pyrazolo[1,5-a]pyrimidine structure has been noted for its potential in developing inhibitors against various kinases, including Phosphoinositide 3-kinase-γ (PI3K-γ), which is involved in inflammatory and immune responses.
Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Specific Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| BS-194 (4k) | CDK2 | 3 | researchgate.netrsc.org |
| BS-194 (4k) | CDK1 | 30 | researchgate.netrsc.org |
| BS-194 (4k) | CDK9 | 90 | researchgate.netrsc.org |
| Compound 5h | CDK2 | 22 | researchgate.net |
| Compound 5i | CDK2 | 24 | researchgate.net |
| Compound 8 | TrkA | 1.7 | mdpi.com |
| Compound 9 | TrkA | 1.7 | mdpi.com |
| Compound 14j | TrkA | 0.86 | |
| Compound 14j | TrkA (G595R mutant) | 6.92 | |
| Compound 10b | c-Met | 5.17 | |
| Compound 10f | c-Met | 5.62 |
Modulation of Protein-Protein Interactions (e.g., TLR4-TLR4 homodimerization)*
Interaction with Cellular Components (e.g., Tubulin Polymerization Inhibition at Colchicine (B1669291) Binding Site)
Another significant mechanism of action for certain pyrazolo[1,5-a]pyrimidine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, structure, and transport.
A series of pyrazolo[1,5-a]pyrimidine analogs were designed as tubulin inhibitors that bind to the colchicine binding site. nih.gov Crystal structure analysis confirmed that compounds 1a and 1b bind directly to this site on tubulin. nih.gov By doing so, they prevent the polymerization of tubulin into microtubules, which leads to an arrest of the cell cycle in the G2/M phase and induces apoptosis in cancer cells. nih.gov These compounds displayed potent antiproliferative activity against various cancer cell lines, with average IC₅₀ values of 24.8 nM and 28 nM for compounds 1a and 1b, respectively. nih.gov This mode of action positions these derivatives as promising anticancer agents that function similarly to other well-known mitotic inhibitors. nih.gov
Enzymatic Inhibition Beyond Kinases (e.g., Rv1751-mediated Compound Catabolism in Mycobacterium tuberculosis)
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of novel antitubercular agents. nih.govnih.gov High-throughput screening of compound libraries against Mycobacterium tuberculosis (Mtb) has pinpointed aminopyrazolo[1,5-a]pyrimidines as a hit series. nih.gov Subsequent investigation into the mechanism of action and resistance pathways has uncovered a novel mode of enzymatic inactivation. nih.gov
A study focused on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives revealed that resistance in Mtb was not linked to common mechanisms like alterations in cell-wall biosynthesis or iron uptake. nih.gov Instead, resistance was conferred by mutations in the gene encoding Rv1751, a flavin adenine dinucleotide (FAD)-dependent hydroxylase. nih.gov This enzyme was found to mediate the catabolism of the compounds through hydroxylation, effectively inactivating them. This finding underscores a significant mechanism of resistance where the bacterium enzymatically degrades the therapeutic agent. nih.gov
The structure-activity relationship (SAR) studies of these derivatives have identified key features for potent antitubercular activity. For instance, the presence of a 2-pyridylmethylamine group at the C-7 position of the pyrazolo[1,5-a]pyrimidine core was found to be crucial for activity against Mtb. nih.gov The following table presents the antitubercular activity of selected pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues.
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues
| Compound | R¹ | R² | MIC (µM) against M. tuberculosis H37Rv |
|---|---|---|---|
| 1a | H | 4-Cl-Ph | >128 |
| 1b | H | 4-F-Ph | 64 |
| 1c | H | 2-Py | 32 |
| 1d | Me | 4-Cl-Ph | 8 |
| 1e | Me | 4-F-Ph | 4 |
Anticoagulant Activity Mechanisms
Recent research has expanded the therapeutic profile of azolo[1,5-a]pyrimidines to include anticoagulant properties. nih.govmdpi.com This is particularly relevant in the context of severe infections that can lead to coagulopathy and thromboembolism. nih.govmdpi.com A series of azolo[1,5-a]pyrimidines and their condensed polycyclic analogs have been synthesized and evaluated for their ability to interfere with the coagulation cascade. nih.gov
The primary mechanism of anticoagulant activity for these compounds was identified as the inhibition of thrombin. nih.gov In studies using lipopolysaccharide (LPS)-treated blood to simulate the conditions of a cytokine release syndrome, several 1,2,4-triazolo[1,5-a]pyrimidin-7-ones and 5-alkyl-1,3,4-thiadiazolo[3,2-a]purin-8-ones demonstrated significant anticoagulant effects. nih.govmdpi.com These compounds were found to prolong the thrombin time (TT), a measure of the time it takes for fibrin (B1330869) clot formation in plasma after the addition of thrombin. nih.gov This direct antithrombin activity presents a promising avenue for the development of dual-action agents with both antiviral and anticoagulant effects. nih.govmdpi.com
The table below showcases the anticoagulant activity of selected azolo[1,5-a]pyrimidine derivatives compared to the reference drug dabigatran (B194492) etexilate.
Table 2: Anticoagulant Activity of Azolo[1,5-a]pyrimidine Derivatives
| Compound | Thrombin Time (s) in LPS-treated blood | Fold Increase vs. Control |
|---|---|---|
| Control (LPS-treated) | 20.2 ± 1.1 | 1.0 |
| Dabigatran etexilate | 185.4 ± 9.3 | 9.2 |
| Compound 3a | 131.3 ± 6.5 | 6.5 |
| Compound 3b | 210.1 ± 10.5 | 10.4 |
| Compound 3g | 307.0 ± 15.3 | 15.2 |
Antiviral Activity Mechanisms (e.g., SARS-COV-2 3CLpro Inhibition)
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential as an antiviral agent, particularly in the context of the COVID-19 pandemic. The SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle, has been a major target for the development of inhibitors. While specific data on 5-ethynylpyrazolo[1,5-a]pyrimidine is limited, related compounds with the triazolo[1,5-a]pyrimidin-7-one core have shown significant inhibitory activity against SARS-CoV-2 3CLpro. nih.gov
In silico screening of large compound databases identified 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives as potent inhibitors of the SARS-CoV-2 main protease. nih.gov Molecular docking and dynamics simulations revealed that these compounds can effectively bind to the active site of the enzyme, interacting with key amino acid residues such as His41 and Cys145. nih.gov For instance, the compound EDP-235, a nitrile-based peptidomimetic inhibitor, demonstrated potent, time-dependent, and reversible covalent inhibition of SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC₅₀) of 4.0 nM. nih.govresearchgate.net
The inhibitory data for a related covalent 3CLpro inhibitor, designated SARS-CoV-2 3CLpro-IN-5, further highlights the potential of this heterocyclic system.
Table 3: Inhibitory Activity of a Pyrimidine-related Compound against Coronaviral 3CLpro
| Compound | Target | IC₅₀ (nM) |
|---|
| SARS-CoV-2 3CLpro-IN-5 | SARS-CoV-2 3CLpro | 3.8 |
This demonstrates the promise of the broader pyrazolo[1,5-a]pyrimidine class as a scaffold for designing novel antiviral therapeutics targeting viral proteases.
Computational and Theoretical Studies on 5 Ethynylpyrazolo 1,5 a Pyrimidine
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are powerful tools for understanding the molecular structures and electronic properties of heterocyclic compounds. rsc.org For the pyrazolo[1,5-a]pyrimidine (B1248293) family, DFT and Time-Dependent DFT (TD-DFT) calculations have been employed to analyze geometry optimization, frontier molecular orbitals (HOMO-LUMO gaps), and electronic transitions. nih.govrsc.org
For instance, studies on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines used the B3LYP level of theory to investigate how different electron-donating and electron-withdrawing substituents influence the compound's photophysical properties. rsc.org These calculations revealed that the electronic structure is characterized by frontier molecular orbitals of antibonding π nature and helped explain the greater reactivity and regioselectivity of certain positions toward electrophilic species. rsc.org
Despite the common application of these methods to the pyrazolo[1,5-a]pyrimidine scaffold, no specific DFT or B3LYP studies detailing the electronic structure, HOMO-LUMO gap, or charge distribution for 5-Ethynylpyrazolo[1,5-a]pyrimidine were identified in the available literature.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and the dynamics of ligand-protein binding. For pyrazolo[1,5-a]pyrimidine derivatives, MD simulations have been mentioned in the context of evaluating their interactions with biological targets, such as protein kinases. nih.gov
For example, a study on novel pyrazolo[1,5-a]pyrimidine derivatives as InhA inhibitors utilized molecular dynamics simulations to assess the stability of the ligand-protein complex. nih.gov Another study on the reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines used NMR and calculations to analyze the conformational lability of the resulting tetrahydropyrazolo[1,5-a]pyrimidine products. nih.gov
No publications were found that report on molecular dynamics simulations performed specifically on this compound to analyze its conformational possibilities or binding dynamics with any specific target.
Molecular Docking and Scoring Function Development for Ligand-Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of biological targets. Numerous studies have performed molecular docking on various pyrazolo[1,5-a]pyrimidine derivatives to predict their binding modes and affinities for targets like RNA polymerase, protein kinases (such as CDK2 and TRKA), and Dipeptidyl peptidase-4 (DPP-4). nih.govnih.govresearchgate.netmdpi.com These studies often identify key interactions, such as hydrogen bonds between the pyrazolo[1,5-a]pyrimidine core and amino acid residues in the target's active site. nih.govmdpi.com
A search of the scientific literature did not yield any specific molecular docking studies for this compound against any biological target. Therefore, there is no available data on its predicted binding modes or interaction scores.
Theoretical Explanations for Regioselectivity and Reaction Pathways
Computational chemistry provides valuable insights into the mechanisms and regioselectivity of chemical reactions. For the synthesis of the pyrazolo[1,5-a]pyrimidine ring system, theoretical studies have been conducted to explain the observed regioselectivity. The reaction of 5-aminopyrazoles with various 1,3-biselectrophilic reagents is the most common synthetic route, and the outcome can be influenced by substituents on the pyrazole (B372694) ring. nih.govdoi.org Microwave-assisted synthesis has also been shown to produce pyrazolo[1,5-a]pyrimidines with high regioselectivity. nih.gov
While the synthesis of this compound has been reported, typically via coupling reactions on a pre-formed pyrazolo[1,5-a]pyrimidine core, no theoretical studies were found that specifically explain the reaction pathways or regioselectivity related to the introduction or subsequent reaction of the 5-ethynyl group.
Computational Spectroscopic Characterization (e.g., NMR, IR)
Computational methods can predict spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions, when compared with experimental data, aid in structure elucidation. researchgate.net For the pyrazolo[1,5-a]pyrimidine class, NMR spectroscopy is a primary tool for characterization. nih.govresearchgate.net Studies have combined experimental ¹H and ¹³C NMR with GIAO/B3LYP calculations to unambiguously assign signals and establish general rules for characterizing related compounds. researchgate.netresearchgate.net Similarly, IR spectroscopy is routinely used to identify functional groups in newly synthesized derivatives. researchgate.netmdpi.comnih.gov
No published computational studies providing predicted ¹H NMR, ¹³C NMR, or IR spectra specifically for this compound could be located. Experimental spectral data for various other derivatives are widely available but not for this specific compound. researchgate.netnih.gov
Advanced Research Applications and Future Perspectives
Development as Molecular Probes for Biological Systems
The inherent fluorescence of the pyrazolo[1,5-a]pyrimidine (B1248293) core has made it an attractive platform for the development of molecular probes. nih.govrsc.org These fluorescent molecules are critical tools for investigating the dynamics of intracellular processes. nih.govrsc.orgresearchgate.net Researchers have successfully developed derivatives that function as fluorescent probes for bioimaging and the specific detection of biologically significant species.
For instance, a novel fluorescent probe based on the related mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine structure was synthesized for the selective and rapid detection of Fe³⁺ ions. nih.gov This probe demonstrated good cell permeability and low cytotoxicity, making it suitable for monitoring intracellular iron in living HeLa cells. nih.gov Another specially designed fluorophore, based on a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), was developed to visualize lipid droplets within living cells, highlighting the scaffold's utility in cellular biology. rsc.org
Furthermore, the pyrazolo[1,5-a]pyrimidine moiety has been incorporated into radiopharmaceuticals for tumor imaging. mdpi.comresearchgate.net The compound 5-((2-aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyano-pyrazolo[1,5-a]pyrimidine (ABCPP) was synthesized and successfully labeled with Technetium-99m ([⁹⁹mTc]N)²⁺. mdpi.com Biodistribution studies in tumor-bearing mice showed that the resulting complexes exhibited significant tumor accumulation and rapid clearance from non-target tissues, marking them as promising candidates for developing new tumor imaging agents. mdpi.comresearchgate.net The stability and favorable biological behavior of these complexes underscore the potential of this heterocyclic system in diagnostic medicine. researchgate.net
Exploration in Material Sciences Based on Photophysical Properties
The significant photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have recently garnered substantial attention in material science. nih.govmdpi.comresearchgate.net The rigid, planar structure of the fused N-heterocyclic system provides a robust foundation for building molecules with interesting optical and electronic behaviors. nih.govnih.gov
A key area of exploration is the design of novel fluorescent dyes. An efficient synthetic protocol for pyrazolo[1,5-a]pyrimidines has been established, allowing for systematic investigation into the relationship between substitution patterns and fluorescent properties. nih.gov This research provides a fundamental basis for the development of new fluorescent materials. nih.gov
Studies have shown that the photophysical properties of these compounds are highly tunable. nih.gov For example, a comprehensive study of a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines revealed that their absorption and emission characteristics could be precisely controlled by the electronic nature of the substituent at the 7-position. nih.gov The introduction of electron-donating groups (EDGs) at this position was found to enhance both absorption and emission intensities, leading to high fluorescence quantum yields (up to 0.97). nih.gov Conversely, electron-withdrawing groups (EWGs) resulted in lower intensities. nih.gov This tunability allows for the rational design of fluorophores with specific, desired optical properties.
Table 1: Photophysical Properties of Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines
| Compound | Substituent at Position 7 | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solid-State Emission (QY_SS) |
|---|---|---|---|---|
| 4a | 4-Pyridyl | - | - | 0.63 |
| 4b | 2,4-Dichlorophenyl | - | - | 0.18 |
| 4d | Phenyl | - | - | - |
| 4e | 4-Methoxyphenyl (EDG) | 20,593 | 0.97 | - |
| Derivative with EWG | - | 3,320 | 0.01 | - |
Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines-based fluorophores. nih.govrsc.org
The stability and performance of these pyrazolo[1,5-a]pyrimidine-based fluorophores have been found to be comparable to well-established commercial probes like coumarin-153 and rhodamine 6G. nih.govrsc.org
The principles of crystal engineering are being applied to pyrazolo[1,5-a]pyrimidine derivatives, particularly in the field of energetic materials. A study on 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine, a novel heat-resistant explosive, highlights how the fused-ring structure can be engineered to create materials with specific solid-state properties. rsc.org The arrangement of functional groups on the core scaffold dictates the intermolecular interactions, which in turn governs the crystal packing and material characteristics. The ethynyl (B1212043) group, in particular, is known to participate in various non-covalent interactions, suggesting that 5-ethynylpyrazolo[1,5-a]pyrimidine could be a valuable building block for designing complex supramolecular architectures with programmed properties.
The sensitivity of the fluorescent properties of pyrazolo[1,5-a]pyrimidines to their chemical environment makes them excellent candidates for chemosensors. nih.govresearchgate.net Their ability to detect specific ions and molecules is a significant area of research. As mentioned previously, a derivative of the related mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine system was developed as a highly selective and sensitive fluorescent probe for detecting Fe³⁺ ions. nih.gov This probe exhibited a rapid fluorescence quenching response (within 5 seconds) and a low limit of detection (0.82 μM), demonstrating its efficacy. nih.gov The development of test papers based on this probe further showcases its potential for practical, real-world applications in rapid ion identification. nih.gov
Innovation in Green and Sustainable Synthetic Methodologies
In line with the principles of green chemistry, significant efforts are being made to develop environmentally friendly and efficient methods for synthesizing pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org These sustainable technologies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net
Several green synthetic strategies have been successfully applied, including:
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher product yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.orgresearchgate.net
Solvent-Free Reactions: Performing reactions without a solvent, such as by grinding reactants together (mechanochemistry), minimizes the use of volatile organic compounds. researchgate.net A solvent-free condensation reaction under microwave irradiation has been used to prepare key precursors for pyrazolo[1,5-a]pyrimidines. nih.gov
Use of Greener Solvents: Water or ethanol (B145695) are increasingly used as environmentally benign solvents. researchgate.netnih.gov An efficient synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives was achieved in nearly quantitative yields using water as the solvent. nih.gov
Multi-Component Reactions: One-pot, multi-component reactions represent a highly efficient and atom-economical approach. rsc.orgsci-hub.se A sustainable four-component reaction has been developed for pyrimidine synthesis, showcasing a modular concept that can create large libraries of compounds from simple starting materials. sci-hub.se
These innovative methodologies not only make the production of pyrazolo[1,5-a]pyrimidine derivatives more sustainable but also facilitate the exploration of their structural diversity by providing efficient access to a wide range of compounds. nih.govrsc.org
Strategies for Addressing Mechanisms of Resistance and Enhancing Target Selectivity
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for developing protein kinase inhibitors for targeted cancer therapy. mdpi.comrsc.orgnih.gov However, clinical efficacy can be limited by drug resistance and off-target effects. mdpi.comrsc.org
A major challenge with first-generation kinase inhibitors is the development of resistance due to mutations in the target kinase. mdpi.comnih.gov To address this, second-generation inhibitors based on the pyrazolo[1,5-a]pyrimidine core, such as Repotrectinib and Selitrectinib, have been developed. mdpi.comnih.govresearchgate.net These drugs are designed to be effective against both the original kinase and its mutated, resistant forms. mdpi.com Another strategy involves developing agents that can reverse multidrug resistance. Recently, novel pyrazolo[1,5-a]pyrimidine derivatives were identified as potent reversal agents against P-glycoprotein (ABCB1)-mediated multidrug resistance, effectively re-sensitizing cancer cells to chemotherapy agents like paclitaxel. nih.gov
Enhancing target selectivity is crucial for minimizing side effects and improving the therapeutic window. rsc.org This is often achieved through detailed Structure-Activity Relationship (SAR) studies. mdpi.comrsc.org Key strategies include:
Structural Modification: SAR studies have identified specific structural features that govern potency and selectivity. For example, in a series of Tropomyosin Receptor Kinase (Trk) inhibitors, the addition of a morpholine (B109124) group improved selectivity by reducing off-target effects, while fluorine incorporation enhanced binding interactions. mdpi.com
Targeting Multiple Kinases: A promising approach is the design of dual inhibitors that target multiple critical pathways simultaneously. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent dual inhibitors of CDK2 and TRKA kinases, which may offer improved anticancer efficacy and a lower risk of developing resistance. mdpi.com
Selectivity Profiling: Lead compounds are often tested against large panels of kinases to assess their selectivity profile. This helps in identifying highly selective inhibitors and understanding potential off-target activities, leading to a better safety profile. psu.edu
Table 2: Examples of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors and Strategies
| Compound/Derivative | Target Kinase(s) | Key Strategy/Finding | Reference |
|---|---|---|---|
| Repotrectinib | Trk (mutant forms) | Overcoming acquired resistance to first-generation inhibitors. | mdpi.comnih.gov |
| Compound 16q | ABCB1 (MDR protein) | Reversal of multidrug resistance in cancer cells. | nih.gov |
| Compound 6t | CDK2 / TRKA | Potent dual inhibitory activity (IC₅₀ = 0.09 µM for CDK2). | mdpi.com |
| Compound 6s | CDK2 / TRKA | Potent dual inhibitory activity (IC₅₀ = 0.45 µM for TRKA). | mdpi.com |
| Pim-1 Inhibitor | Pim-1 | High selectivity against a panel of 119 oncogenic kinases. | psu.edu |
IC₅₀ is the half-maximal inhibitory concentration, a measure of inhibitor potency.
Future research will continue to focus on optimizing these strategies to develop next-generation therapeutics with improved efficacy, better resistance profiles, and enhanced safety. rsc.org
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins, particularly protein kinases. nih.govmdpi.comnih.gov The versatility and established biological significance of this scaffold make it an ideal candidate for advanced drug discovery methodologies. The integration of artificial intelligence (AI) and machine learning (ML) into the rational drug design process for pyrazolo[1,5-a]pyrimidine derivatives is revolutionizing the speed and efficiency with which new therapeutic agents are identified and optimized. These computational approaches enable the rapid screening of vast chemical spaces, the prediction of biological activity, and the elucidation of complex structure-activity relationships (SAR).
Table 1: AI-Powered Identification of a Pyrazolo[1,5-a]pyrimidine-based TLR4 Inhibitor
| Parameter | Description |
|---|---|
| Therapeutic Target | Toll-Like Receptor 4 (TLR4) Homodimerization |
| AI Screening Tools | HelixVS and HelixDock |
| Identified Scaffold | Pyrazolo[1,5-a]pyrimidine |
| Lead Compound | TH023 |
| Biological Activity (IC₅₀) | 0.354 µM (NO production in RAW 264.7 cells) 1.61 µM (TNF-α production in THP-1 cells) |
| Mechanism Insight | Stabilized TLR4-MD-2 and disrupted its association with TLR4∗ |
Beyond initial hit identification, machine learning, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling, plays a crucial role in lead optimization. QSAR studies use computational and statistical methods to build models that correlate the chemical structure of compounds with their biological activity. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives targeting Pim-1 and Pim-2 kinases, QSAR models have been developed to understand the structural requirements for potency and selectivity. researchgate.net Techniques such as stepwise multiple linear regression (S-MLR) and support vector machine (SVR) models have been successfully applied to this scaffold. nih.govresearchgate.net These models can predict the efficacy of new, unsynthesized compounds, thereby guiding chemists to prioritize the synthesis of the most promising candidates and avoiding less fruitful synthetic routes. researchgate.net
Table 2: Application of Machine Learning Models in Pyrazolo[1,5-a]pyrimidine Drug Design
This table outlines the use of various machine learning models to predict the activity and properties of pyrazolo[1,5-a]pyrimidine derivatives.
| ML Model/Technique | Target/Application | Purpose |
|---|---|---|
| Stepwise Multiple Linear Regression (S-MLR) | Pim-1/Pim-2 Kinase Inhibitors | Develop QSAR models to explore structural requirements for anticancer activity. researchgate.net |
| Support Vector Machine (SVR) | Kinase Inhibitors | Study structure-activity correlations and predict binding modes. nih.govresearchgate.net |
| Partial Least Squares (PLS) Regression | General Pyrimidine Derivatives | Develop predictive models for desired properties by selecting key molecular descriptors. researchgate.net |
| Random Forest (RF) | General Pyrimidine Derivatives | Create robust predictive models utilizing an ensemble of decision trees. researchgate.net |
| In Silico ADME Prediction | Antimicrobial Agents | Predict physicochemical properties, drug-likeness, and ADME profiles to guide development. johnshopkins.edu |
The future of drug design for compounds based on the this compound core is intrinsically linked to the continued evolution and integration of AI and ML. These technologies facilitate a shift from traditional, often serendipitous discovery processes to a more targeted, data-driven paradigm. By leveraging AI to analyze vast datasets, predict molecular interactions, and generate novel structures with desired properties, researchers can significantly shorten the drug discovery timeline. The ability to perform large-scale virtual screening, optimize for multiple parameters simultaneously (e.g., potency, selectivity, and ADME properties), and uncover novel biological targets will ensure that the pyrazolo[1,5-a]pyrimidine scaffold continues to be a source of innovative medicines. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 5-ethynylpyrazolo[1,5-a]pyrimidine derivatives?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or α,β-unsaturated ketones. For example:
- Route 1 : Reacting 3-aminopyrazole derivatives with β-enaminoketones in the presence of KHSO₄ under ultrasound irradiation yields regioselective products .
- Route 2 : Condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones generates 7-trifluoromethyl-substituted derivatives, which can be further functionalized .
- Catalyst Optimization : A novel catalyst (unpublished details in ) improved regioselectivity for 5-methyl-4-phenyl derivatives .
Q. Which spectroscopic techniques are optimal for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions (e.g., distinguishing between 5- and 7-methyl groups) .
- Mass Spectrometry (MS) : HRMS validates molecular formulas, especially for fluorinated or radiolabeled derivatives (e.g., [18F]5 in PET imaging) .
- IR Spectroscopy : Identifies functional groups like cyano (-CN) or ethynyl (-C≡CH) moieties .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives?
These compounds exhibit activity against:
- Kinases : Pim-1 and CDK2/9 inhibitors show antitumor potential .
- Apoptosis Regulators : Anthranilamide-pyrazolo conjugates activate p53 in cervical cancer cells .
- CRF1 Receptors : 5,7-Diaryl derivatives act as corticotropin-releasing factor antagonists .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity depends on:
- Catalyst Design : highlights a catalyst enabling selective 5-methyl-4-phenyl substitution .
- Reaction Conditions : Ultrasound irradiation enhances reaction efficiency and selectivity for 7-substituted derivatives .
- Precursor Functionalization : Using β-enaminonitriles instead of β-diketones shifts substitution patterns .
Q. How to resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies (e.g., variable p53 activation in cancer cells) may arise from:
- Structural Variations : Subtle changes (e.g., trifluoromethyl vs. cyano groups) alter binding affinities .
- Cell Line Specificity : HeLa cells show G2/M arrest, while SiHa cells exhibit G1 arrest with the same compound .
- Methodological Validation : Use orthogonal assays (e.g., RT-PCR for p21 expression and Western blotting for Bcl-2/BAX ratios) to confirm mechanisms .
Q. What strategies optimize pyrazolo[1,5-a]pyrimidines for PET imaging applications?
- Radiolabeling : Tosylate precursors enable 18F incorporation via nucleophilic substitution (25% radiochemical yield for [18F]5) .
- Biodistribution Studies : Compare tumor uptake ratios (e.g., tumor-to-muscle) against [18F]FDG to validate specificity .
- Structural Tuning : Introduce hydrophilic groups (e.g., ethoxy methyl) to improve pharmacokinetics .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
Q. Table 2. Biological Activities of Selected Derivatives
Critical Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
